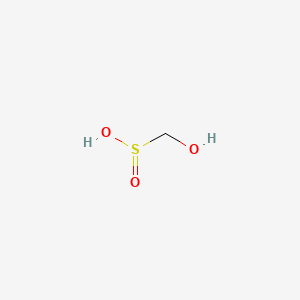
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is a chemical compound with the molecular formula C6H5ClO4. It is an α,β-unsaturated monocarboxylic acid that features hydroxy and oxo groups at positions 2 and 6, respectively. This compound is known for its role as a bacterial xenobiotic metabolite, produced by the metabolism of xenobiotic compounds in bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid can be achieved through various organic reactions. One common method involves the chlorination of 2-hydroxy-6-oxo-2,4-hexadienoic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxy derivatives, substituted derivatives, and oxidized products .
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in bacterial metabolism and its potential as a biomarker for xenobiotic degradation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
Wirkmechanismus
The mechanism of action of 5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of various metabolites. The compound’s effects are mediated through pathways involving oxidative and reductive transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-6-oxo-2,4-heptadienoic acid: Similar in structure but lacks the chlorine atom.
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Contains a phenyl group instead of a chlorine atom.
5-Chloro-2-hydroxymuconic semialdehyde: Another chlorinated derivative with similar properties
Uniqueness
5-Chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and oxo groups, along with the chlorine atom, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C6H5ClO4 |
|---|---|
Molekulargewicht |
176.55 g/mol |
IUPAC-Name |
5-chloro-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-8)1-2-5(9)6(10)11/h1-3,8H,(H,10,11) |
InChI-Schlüssel |
MKQLZCILXXKHEB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(=O)C(=O)O)C(=CO)Cl |
Synonyme |
2-hydroxy-5-chloromuconic acid semialdehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)













